
S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione is a small molecule compound with the chemical formula C17H23BrN4O8S It is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione typically involves the reaction of glutathione with N-hydroxy-N-bromophenylcarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent decomposition of the reactants. The product is then purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or large-scale chromatography.
Análisis De Reacciones Químicas
Types of Reactions
S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide bonds or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione involves its interaction with cellular thiols and redox-active enzymes . It can modulate the activity of enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase. The compound’s ability to form disulfide bonds and undergo redox reactions makes it a key player in maintaining cellular redox balance .
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: The parent compound, which is a tripeptide composed of glutamine, cysteine, and glycine.
S-(N-Hydroxy-N-chlorophenylcarbamoyl)glutathione: A similar compound with a chlorine atom instead of bromine.
S-(N-Hydroxy-N-iodophenylcarbamoyl)glutathione: A similar compound with an iodine atom instead of bromine.
Uniqueness
S-(N-Hydroxy-N-bromophenylcarbamoyl)glutathione is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity and potential for specific interactions with biological targets . This makes it a valuable compound for studying redox biology and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C17H23BrN4O8S |
|---|---|
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2R)-3-[(4-bromo-N-hydroxyanilino)-hydroxymethyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23BrN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1 |
Clave InChI |
OGZMPQOWGQBWAV-FAGLKTCQSA-N |
SMILES isomérico |
C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)Br |
SMILES canónico |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
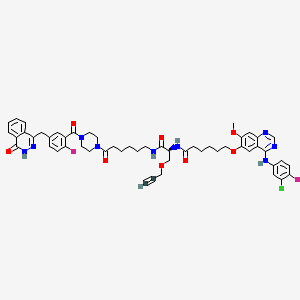

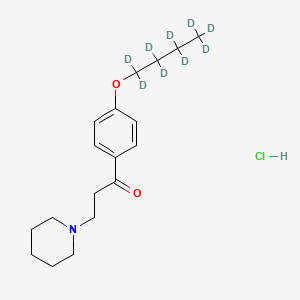
![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
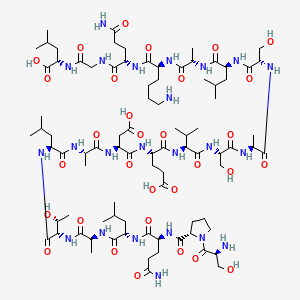
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
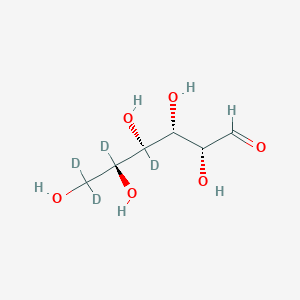
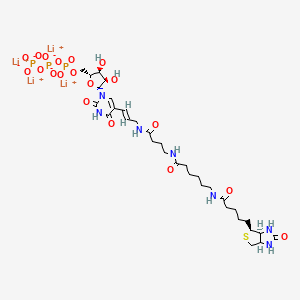
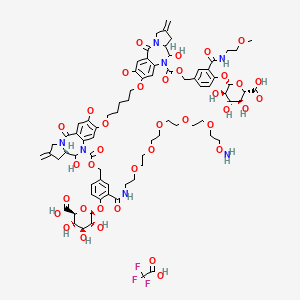
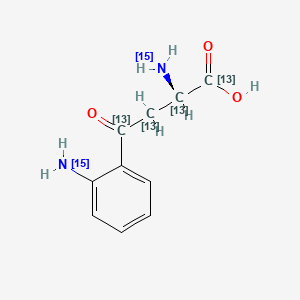
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)
